molecular formula C23H32N2O4S B11068193 N-[2-(1-adamantyloxy)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-(1-adamantyloxy)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B11068193
M. Wt: 432.6 g/mol
InChI Key: XFZNDMFDQTZJIN-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a pyrrolidinone ring, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method involves the reaction of adamantan-1-ol with 2-bromopropane to form 2-(adamantan-1-yloxy)propane. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been shown to significantly increase yields and reduce reaction times in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, its antiviral activity against dengue virus may be attributed to its ability to inhibit viral replication by binding to viral proteins and interfering with their function . Molecular docking studies have provided insights into the potential binding sites and interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of an adamantane moiety, a pyrrolidinone ring, and a benzene sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C23H32N2O4S/c1-16(29-23-12-17-9-18(13-23)11-19(10-17)14-23)15-24-30(27,28)21-6-4-20(5-7-21)25-8-2-3-22(25)26/h4-7,16-19,24H,2-3,8-15H2,1H3

InChI Key

XFZNDMFDQTZJIN-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O)OC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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